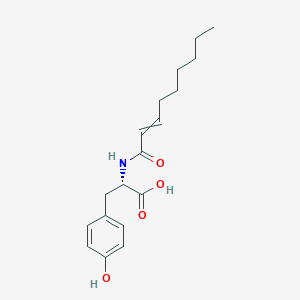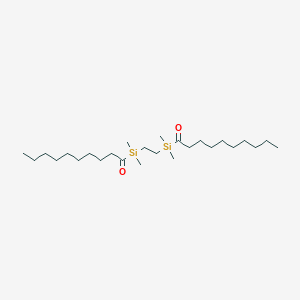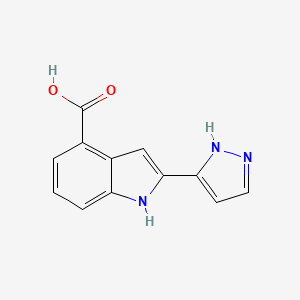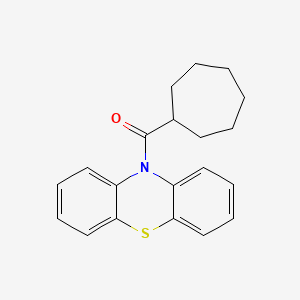
N-Non-2-enoyl-L-tyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Non-2-enoyl-L-tyrosine is a compound that combines the structural features of an enoyl group and the amino acid L-tyrosine. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The enoyl group is known for its role in fatty acid synthesis, while L-tyrosine is an essential amino acid involved in protein synthesis and various metabolic pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Non-2-enoyl-L-tyrosine typically involves the coupling of an enoyl group with L-tyrosine. One common method is the use of enoyl chloride and L-tyrosine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the enoyl chloride. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve enzymatic methods, where specific enzymes catalyze the coupling reaction. This approach can offer higher specificity and yield compared to chemical synthesis. Enzymes such as tyrosinase can be used to facilitate the reaction under mild conditions, making the process more environmentally friendly and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions
N-Non-2-enoyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The enoyl group can be oxidized to form corresponding epoxides or ketones.
Reduction: The double bond in the enoyl group can be reduced to form saturated derivatives.
Substitution: The phenolic hydroxyl group of L-tyrosine can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Electrophilic reagents like bromine or nitrating agents can be used under controlled conditions to modify the phenolic hydroxyl group.
Major Products Formed
Oxidation: Epoxides or ketones.
Reduction: Saturated derivatives of this compound.
Substitution: Halogenated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
N-Non-2-enoyl-L-tyrosine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including its role in neurotransmitter synthesis and as a precursor for various bioactive compounds.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and food additives.
Mécanisme D'action
The mechanism of action of N-Non-2-enoyl-L-tyrosine involves its interaction with specific enzymes and receptors in the body. The enoyl group can participate in fatty acid synthesis pathways, while the L-tyrosine moiety can be involved in protein synthesis and neurotransmitter production. The compound may act as a substrate for enzymes such as tyrosinase, leading to the formation of bioactive products that can influence various physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-2-Nonenoyl-L-tyrosine: A closely related compound with similar structural features.
L-Tyrosine: The parent amino acid, involved in protein synthesis and metabolic pathways.
N-Acetyl-L-tyrosine: Another derivative of L-tyrosine with different functional groups.
Uniqueness
N-Non-2-enoyl-L-tyrosine is unique due to the presence of the enoyl group, which imparts distinct chemical reactivity and biological activity compared to other tyrosine derivatives. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
825637-81-8 |
|---|---|
Formule moléculaire |
C18H25NO4 |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
(2S)-3-(4-hydroxyphenyl)-2-(non-2-enoylamino)propanoic acid |
InChI |
InChI=1S/C18H25NO4/c1-2-3-4-5-6-7-8-17(21)19-16(18(22)23)13-14-9-11-15(20)12-10-14/h7-12,16,20H,2-6,13H2,1H3,(H,19,21)(H,22,23)/t16-/m0/s1 |
Clé InChI |
YVGYKPAMVHJZHX-INIZCTEOSA-N |
SMILES isomérique |
CCCCCCC=CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |
SMILES canonique |
CCCCCCC=CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(4-{[2-(4-Nitrobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14204070.png)




![1,1,1-Trifluoro-4-[(propan-2-yl)amino]-2-(trifluoromethyl)butan-2-ol](/img/structure/B14204086.png)
![2-(4-Fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine](/img/structure/B14204097.png)
![N-[Bis(tetradecyloxy)phosphoryl]-L-alanine](/img/structure/B14204102.png)

![(4S)-4-Ethyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14204109.png)
![2-({2-[(2-Methylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14204113.png)
